molecular formula C9H10N4O2 B12862189 5-(Methylamino)-N-(1H-pyrazol-3-yl)furan-2-carboxamide

5-(Methylamino)-N-(1H-pyrazol-3-yl)furan-2-carboxamide

Cat. No.: B12862189
M. Wt: 206.20 g/mol
InChI Key: NQZFIAYACIRATE-UHFFFAOYSA-N
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Description

5-(Methylamino)-N-(1H-pyrazol-3-yl)furan-2-carboxamide is a synthetic organic compound that features a furan ring, a pyrazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylamino)-N-(1H-pyrazol-3-yl)furan-2-carboxamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Furan Ring: Starting from a suitable precursor such as furfural, the furan ring can be constructed through cyclization reactions.

    Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Formation of the Carboxamide Group: The carboxamide group is typically introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to maximize yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted furan and pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 5-(Methylamino)-N-(1H-pyrazol-3-yl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its structural features may impart desirable characteristics to these materials, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-(Methylamino)-N-(1H-pyrazol-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by binding to these targets, thereby modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-(Amino)-N-(1H-pyrazol-3-yl)furan-2-carboxamide: Similar structure but with an amino group instead of a methylamino group.

    5-(Methylamino)-N-(1H-pyrazol-3-yl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    5-(Methylamino)-N-(1H-pyrazol-3-yl)pyridine-2-carboxamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of 5-(Methylamino)-N-(1H-pyrazol-3-yl)furan-2-carboxamide lies in its specific combination of functional groups and ring systems. This unique structure allows it to participate in a variety of chemical reactions and interact with a range of biological targets, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

5-(methylamino)-N-(1H-pyrazol-5-yl)furan-2-carboxamide

InChI

InChI=1S/C9H10N4O2/c1-10-8-3-2-6(15-8)9(14)12-7-4-5-11-13-7/h2-5,10H,1H3,(H2,11,12,13,14)

InChI Key

NQZFIAYACIRATE-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(O1)C(=O)NC2=CC=NN2

Origin of Product

United States

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